molecular formula C26H35NO4 B11698371 Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate

Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate

Cat. No.: B11698371
M. Wt: 425.6 g/mol
InChI Key: IMVBOINBICRNRH-UHFFFAOYSA-N
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Description

Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate is a complex organic compound with a unique structure It is characterized by the presence of a propyl group, a benzoate ester, and a phenoxyacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate typically involves multiple steps. One common method starts with the preparation of 4-(2,4,4-trimethylpentan-2-yl)phenol, which is then reacted with chloroacetic acid to form 4-(2,4,4-trimethylpentan-2-yl)phenoxyacetic acid. This intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy or acetamido groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or alter protein-protein interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate: This compound has a similar structure but with a methyl group instead of a propyl group.

    Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Another related compound with two phenyl groups substituted with 2,4,4-trimethylpentan-2-yl groups.

Uniqueness

Propyl 4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

propyl 4-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C26H35NO4/c1-7-16-30-24(29)19-8-12-21(13-9-19)27-23(28)17-31-22-14-10-20(11-15-22)26(5,6)18-25(2,3)4/h8-15H,7,16-18H2,1-6H3,(H,27,28)

InChI Key

IMVBOINBICRNRH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C

Origin of Product

United States

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